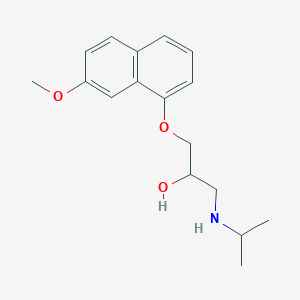

rac 7-Méthoxypropranolol

Vue d'ensemble

Description

Synthesis Analysis

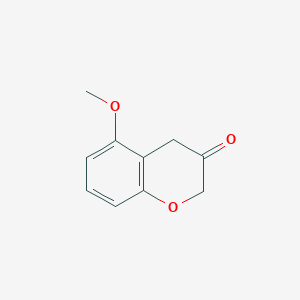

The synthesis of ring-hydroxylated propranolol isomers, including 7-Methoxy Propranolol, involves alkylation of methoxy-1-naphthols with epichlorohydrin and subsequent reaction with isopropylamine. Specific isomers are prepared through varied synthetic routes, highlighting the complexity and precision required in synthesizing such targeted derivatives. These methods provide the foundation for producing 7-Methoxy Propranolol and its isomers with distinct biological activities, showcasing the importance of synthetic strategy in drug development and chemical research (Oatis, Russell, Knapp, & Walle, 1981).

Molecular Structure Analysis

The molecular structure of 7-Methoxy Propranolol derivatives is characterized by detailed X-ray diffraction and spectroscopic analyses, revealing the orientation of methoxy groups and their impact on the compound's overall conformation. Structural features are critical in determining the interaction of these compounds with biological targets, emphasizing the role of molecular architecture in their biological efficacy and pharmacological profile. Studies on similar compounds demonstrate the utility of theoretical and experimental approaches in elucidating the structural nuances of methoxy-substituted indazoles, providing insights into the structural analysis of 7-Methoxy Propranolol (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Chemical Reactions and Properties

7-Methoxy Propranolol undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical agents. The understanding of these reactions is crucial for manipulating its chemical structure to enhance its desired properties or reduce its undesired effects. The synthesis and transformation of related compounds, such as 7-methoxyindazole derivatives, provide a framework for understanding the chemical behavior of 7-Methoxy Propranolol, including its potential as a substrate or inhibitor in enzymatic reactions (Schumann et al., 2001).

Physical Properties Analysis

The physical properties of 7-Methoxy Propranolol, including solubility, melting point, and distribution coefficients, are essential for its formulation and application in different contexts. These properties are influenced by the compound's molecular structure and dictate its behavior in biological systems and its suitability for various applications. Research on propranolol and its derivatives highlights the correlation between physical properties and biological activity, underscoring the significance of physical property analysis in the development and application of such compounds (Oatis et al., 1981).

Chemical Properties Analysis

The chemical properties of 7-Methoxy Propranolol, including reactivity, stability, and interaction with biological molecules, are crucial for its pharmacological profile and therapeutic potential. Understanding these properties enables the design of derivatives with optimized efficacy and minimized adverse effects. The exploration of methoxyindazole derivatives as neuronal nitric oxide synthase inhibitors exemplifies the importance of chemical property analysis in identifying and enhancing the therapeutic potential of compounds related to 7-Methoxy Propranolol (Schumann et al., 2001).

Applications De Recherche Scientifique

Synthèse énantiosélective

Le rac 7-Méthoxypropranolol est une molécule chirale, ce qui le rend précieux dans le domaine de la synthèse énantiosélective. Les chercheurs l'utilisent pour développer des méthodes de séparation des énantiomères, ce qui est crucial pour créer des médicaments ayant les effets spécifiques désirés et des effets secondaires minimes .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .

Mode of Action

rac 7-Methoxy Propranolol interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Biochemical Pathways

The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .

Pharmacokinetics

It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol

Result of Action

The molecular and cellular effects of rac 7-Methoxy Propranolol’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .

Action Environment

Propriétés

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

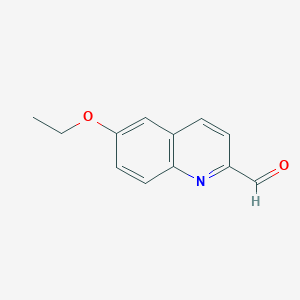

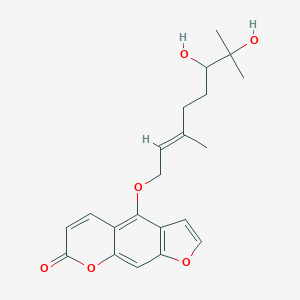

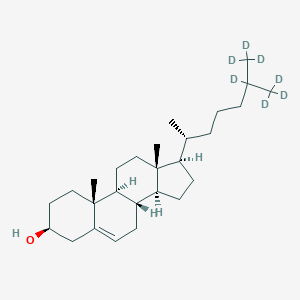

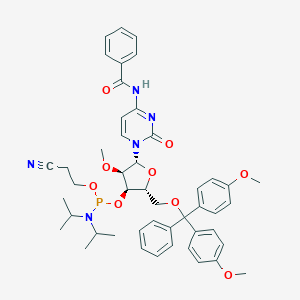

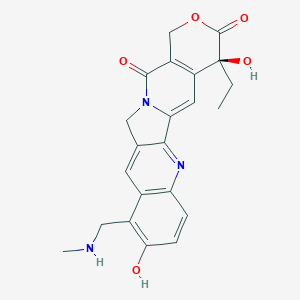

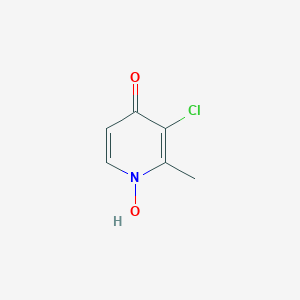

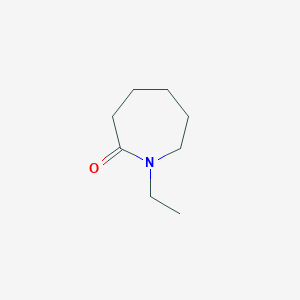

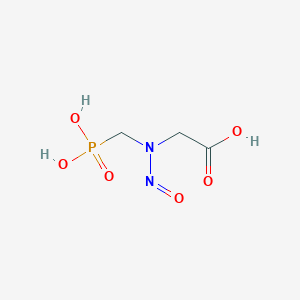

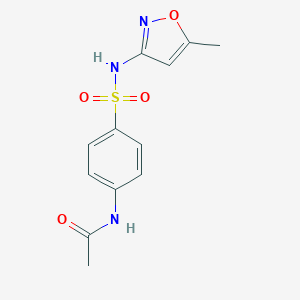

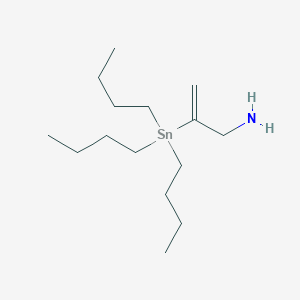

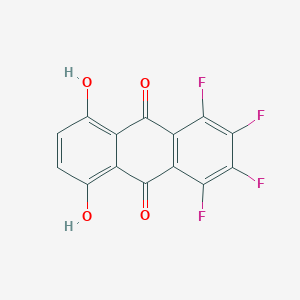

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.